molecular formula C10H12O2 B13431997 Phenol, 2-methoxy-3-(2-propenyl)- CAS No. 1941-12-4

Phenol, 2-methoxy-3-(2-propenyl)-

Cat. No.: B13431997
CAS No.: 1941-12-4
M. Wt: 164.20 g/mol
InChI Key: HKHVWTUGAJEQNP-UHFFFAOYSA-N
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Description

Significance in Contemporary Phytochemical Investigations

The investigation of plant-derived compounds, or phytochemicals, is a cornerstone of natural products research. Phenol (B47542), 2-methoxy-3-(2-propenyl)- has been identified in various plant species, contributing to the chemical profiles of their essential oils and extracts.

The compound has also been found in the essential oil of Satureja khuzistanica jamzad, where it is associated with antibacterial and anticancer activities. chemicalbook.com Its presence in various plant species underscores its relevance in phytochemical studies aiming to uncover new bioactive molecules.

Table 1: Physicochemical Properties of Phenol, 2-methoxy-3-(2-propenyl)-

Property Value
CAS Number 1941-12-4 nist.gov
Molecular Formula C₁₀H₁₂O₂ nist.gov
Molecular Weight 164.20 g/mol smolecule.comnih.gov
IUPAC Name 2-methoxy-3-prop-2-enylphenol smolecule.com
Common Synonyms 3-Allylguaiacol, 3-Allyl-2-methoxyphenol nist.gov
Appearance Colorless to pale yellow liquid smolecule.com
Odor Warm-spicy smolecule.com

Scope and Objectives of Academic Inquiry on Phenol, 2-methoxy-3-(2-propenyl)-

Academic research on Phenol, 2-methoxy-3-(2-propenyl)- encompasses a range of objectives, from its synthesis and characterization to the exploration of its biological effects.

Synthesis and Chemical Modifications: Researchers have investigated methods for synthesizing Phenol, 2-methoxy-3-(2-propenyl)- and its derivatives. For instance, studies have explored the synthesis of related compounds from eugenol (B1671780), a structurally similar and readily available natural product. researchgate.net These synthetic efforts are vital for producing larger quantities of the compound for further study and for creating analogues with potentially enhanced properties.

Biological Activity Screening: A significant focus of academic inquiry is the evaluation of the biological activities of Phenol, 2-methoxy-3-(2-propenyl)-. Studies have suggested that it possesses antimicrobial, antioxidant, and anti-inflammatory properties. smolecule.com The antioxidant capacity of related 2-methoxyphenols has been a subject of particular interest, with research exploring the relationship between their chemical structure and their ability to scavenge free radicals. nih.gov

Mechanism of Action Studies: Beyond initial activity screening, researchers are interested in understanding how Phenol, 2-methoxy-3-(2-propenyl)- exerts its biological effects at a molecular level. For example, a synthetic derivative, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has been shown to inhibit the STAT3 pathway, which is implicated in inflammatory processes and diseases like Alzheimer's. nih.govresearchgate.net Such studies provide valuable insights into the compound's potential as a lead for drug development.

The ongoing academic inquiry into Phenol, 2-methoxy-3-(2-propenyl)- highlights its potential as a valuable natural product with a range of possible applications. Future research will likely continue to unravel its chemical and biological properties, further solidifying its significance in the scientific community.

Properties

CAS No.

1941-12-4

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2-methoxy-3-prop-2-enylphenol

InChI

InChI=1S/C10H12O2/c1-3-5-8-6-4-7-9(11)10(8)12-2/h3-4,6-7,11H,1,5H2,2H3

InChI Key

HKHVWTUGAJEQNP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1O)CC=C

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways of Phenol, 2 Methoxy 3 2 Propenyl

Distribution in Botanical and Marine Sources

This aromatic compound is not a ubiquitous presence in nature, but it has been identified in specific botanical and marine life, as well as in bee products.

Occurrence in Plant Essential Oils and Extracts

Phenol (B47542), 2-methoxy-3-(2-propenyl)- has been identified as a constituent of the essential oil of certain plants. For instance, it is found in the essential oil of Satureja khuzistanica Jamzad, a plant species known for its aromatic and medicinal properties. chemicalbook.com Another notable occurrence is in Achillea wilhelmsii, where it has been detected in the whole plant hexane (B92381) fraction. researchgate.net While its more famous isomer, eugenol (B1671780) (2-methoxy-4-(2-propenyl)-phenol), is a major component of clove oil, cinnamon, basil, and nutmeg, the 3-allyl isomer is less common. nih.govscielo.brwikipedia.org

Table 1: Selected Plant Sources of Phenol, 2-methoxy-3-(2-propenyl)-

Plant SpeciesPart of PlantReference
Satureja khuzistanica JamzadEssential Oil chemicalbook.com
Achillea wilhelmsiiWhole Plant (Hexane Fraction) researchgate.net

Identification in Marine Organism Extracts

The presence of Phenol, 2-methoxy-3-(2-propenyl)- in the marine environment is not as well-documented as its botanical origins. Further research is required to fully understand its distribution and ecological role in marine ecosystems.

Presence in Bee Products (e.g., Propolis)

While the direct presence of Phenol, 2-methoxy-3-(2-propenyl)- in propolis is not extensively detailed in current literature, it is plausible that it may be present in trace amounts. Bees collect resins from various plants to produce propolis, and if they forage on plants containing this compound, it could be incorporated into the propolis. The more prevalent isomer, eugenol, is a known constituent of propolis, which underscores the potential for related compounds to be present.

Postulated Biosynthetic Pathways of Phenol, 2-methoxy-3-(2-propenyl)-

The biosynthesis of Phenol, 2-methoxy-3-(2-propenyl)- is believed to follow the general phenylpropanoid pathway, which is responsible for the production of a wide array of plant secondary metabolites. nih.govfrontiersin.org

Precursor Compounds and Enzymatic Transformations

The journey to Phenol, 2-methoxy-3-(2-propenyl)- begins with the amino acid L-phenylalanine. nih.govfourwaves.com A series of enzymatic reactions transform this initial precursor into more complex molecules. Key enzymes in the early stages of the phenylpropanoid pathway include phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL). frontiersin.org

The pathway then diverges to produce various phenylpropenes. For the synthesis of eugenol and its isomers, coniferyl alcohol is a key intermediate. nih.govsemanticscholar.org It is proposed that coniferyl alcohol is first acetylated to form coniferyl acetate (B1210297) by an enzyme called coniferyl alcohol acetyltransferase (CAAT). semanticscholar.orgsmolecule.com

Subsequently, an enzyme known as eugenol synthase (EGS), which belongs to the short-chain dehydrogenase/reductase (SDR) family, is thought to catalyze the reduction of coniferyl acetate to form a quinone-methide intermediate. smolecule.com This intermediate is then converted to eugenol. While the specific enzymes leading to the 3-allyl isomer are not as well-characterized as those for eugenol, it is hypothesized that a similar enzymatic cascade is involved, potentially with an isomer-specific synthase.

Genetic and Metabolic Regulation of Biosynthesis

The biosynthesis of phenylpropenes is a tightly regulated process at both the genetic and metabolic levels. nih.govfrontiersin.org The expression of genes encoding the biosynthetic enzymes is often tissue-specific and can be induced by various developmental and environmental cues. nih.govfrontiersin.org For example, in sweet basil, the genes for the phenylpropene pathway are highly expressed in the peltate glandular trichomes, which are specialized structures for producing and storing essential oils. nih.gov

Transcription factors, particularly those from the R2R3-MYB family, play a crucial role in regulating the expression of phenylpropanoid biosynthesis genes. researchgate.net These transcription factors can act as master switches, turning on entire branches of the pathway in response to specific signals. The metabolic state of the cell, including the availability of precursor molecules and cofactors like S-adenosyl-methionine (an important substrate for methylation reactions), also influences the rate of biosynthesis. nih.gov Further research is needed to elucidate the specific genetic and metabolic controls that govern the production of Phenol, 2-methoxy-3-(2-propenyl)-.

Methodologies for Isolation, Extraction, and Characterization of Phenol, 2 Methoxy 3 2 Propenyl

Advanced Extraction Techniques for Phenol (B47542), 2-methoxy-3-(2-propenyl)-

The successful extraction of Phenol, 2-methoxy-3-(2-propenyl)- from its natural sources is a critical first step for its subsequent analysis and application. Various methods have been developed and optimized to achieve high efficiency and purity of the extracted compound.

Solvent extraction is a fundamental and widely used technique for isolating Phenol, 2-methoxy-3-(2-propenyl)-. rsc.org This method relies on the principle of separating compounds based on their differential solubilities in two immiscible liquids. organomation.com A variety of organic solvents have been employed for this purpose, including dichloromethane (B109758), diethyl ether, and hexane (B92381). ugm.ac.idthermofisher.comlakeland.edu

The process typically involves bringing the plant material into contact with a solvent that selectively dissolves the target compound. For instance, in one method, ground cloves are extracted with diethyl ether, leveraging the non-polar nature of eugenol (B1671780) and its solubility in organic solvents. lakeland.edu Another approach uses dichloromethane to percolate through ground clove buds, yielding a yellowish oil containing the desired compound. ugm.ac.id

The choice of solvent is crucial and depends on the specific properties of the compound and the matrix from which it is being extracted. For example, after steam distillation, dichloromethane is often used to extract the compound from the aqueous distillate. thermofisher.com In some procedures, an initial extraction with an aqueous alkali solution, like sodium hydroxide (B78521), is performed to form a phenolate (B1203915) salt, which can then be separated. Subsequent acidification and extraction with a non-polar solvent like n-hexane isolates the final product.

Table 1: Solvents Used in the Extraction of Phenol, 2-methoxy-3-(2-propenyl)- and Related Compounds

Solvent Application Reference
Dichloromethane Extraction from clove buds; extraction from aqueous distillate after steam distillation. ugm.ac.idthermofisher.com
Diethyl Ether Extraction from ground cloves. lakeland.edu
n-Hexane Partitioning after alkaline extraction and hydrolysis.
Methanol Used in solvent extraction processes for eugenol. rsc.org
Ethanol Employed for the extraction of eugenol from plant materials. rsc.org
Petroleum Ether Utilized as a solvent for extracting eugenol. rsc.org

Hydrodistillation is a traditional and effective method for extracting essential oils and other volatile compounds, including Phenol, 2-methoxy-3-(2-propenyl)-, from plant materials. rsc.org This technique involves heating the plant material with water to generate steam, which carries the volatile components. thermofisher.com The steam is then condensed, and the essential oil is separated from the water.

In a typical hydrodistillation setup for extracting compounds from cloves, the plant material is boiled in water. myttex.net The resulting milky distillate, which contains the essential oil, is collected. myttex.net To enhance the recovery of the compound from the distillate, it is often saturated with sodium chloride before being extracted with an organic solvent like petroleum ether. rsc.org

Microwave-assisted hydrodistillation (MAHD) is a more modern approach that utilizes microwave energy to heat the water and plant material. researchgate.net This method can significantly reduce the extraction time compared to conventional hydrodistillation. researchgate.net

Optimizing extraction parameters is crucial for maximizing the yield and purity of Phenol, 2-methoxy-3-(2-propenyl)-. Key parameters that are often adjusted include the solvent-to-material ratio, extraction time, and temperature. researchgate.netccsenet.org

Response surface methodology (RSM) has been employed to determine the optimal conditions for the extraction of related compounds like eugenol from clove oil. ccsenet.orgresearchgate.net In one study, the optimal conditions were found to be a temperature of 50°C and a specific ratio of sodium hydroxide to clove oil. ccsenet.orgresearchgate.net

The particle size of the raw material can also influence the extraction yield. For example, reducing the particle size of ground clove buds has been shown to increase the yield of essential oil obtained through hydrodistillation. rsc.org The ratio of solvent to raw material is another critical factor; increasing this ratio up to a certain point can enhance the yield of the target compound. researchgate.net

Table 2: Optimized Parameters for Extraction of Related Phenolic Compounds

Parameter Optimized Value/Range Effect on Yield Reference
Temperature 50°C Maximized eugenol yield ccsenet.orgresearchgate.net
NaOH/Clove Oil Ratio 2.75:1 Optimized for eugenol production ccsenet.orgresearchgate.net
Solvent to Raw Material Ratio 10 to 20 Increased yield significantly researchgate.net
Extraction Time 12.5 hours Maximum yield observed researchgate.net

Chromatographic Separation Strategies for Phenol, 2-methoxy-3-(2-propenyl)-

Chromatography is an indispensable tool for the separation, identification, and quantification of Phenol, 2-methoxy-3-(2-propenyl)- from complex mixtures. Both gas chromatography and column chromatography are widely utilized for this purpose.

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds like Phenol, 2-methoxy-3-(2-propenyl)-. researchgate.netnist.gov It is frequently coupled with detectors such as Flame Ionization Detection (FID) and Mass Spectrometry (MS) for enhanced identification and quantification. ugm.ac.idcabidigitallibrary.orgmdpi.comresearchgate.net

In GC analysis, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. cabidigitallibrary.org For the analysis of Phenol, 2-methoxy-3-(2-propenyl)- and its isomers, non-polar capillary columns like HP-5MS or DB-1 are commonly used. nist.govphytojournal.com The separated components are then detected by FID, which is suitable for quantification, or by MS, which provides structural information for identification. mdpi.com

The identification of compounds is typically achieved by comparing their retention times and mass spectra with those of known standards or with data from spectral libraries like the NIST library. cabidigitallibrary.org For instance, the mass spectrum of Phenol, 2-methoxy-3-(2-propenyl)- has been documented and is used for its identification in GC-MS analysis. researchgate.net

Table 3: Gas Chromatography Parameters for the Analysis of Phenol, 2-methoxy-3-(2-propenyl)- and Related Compounds

Parameter Details Reference
Column Type Capillary, Non-polar (e.g., HP-5MS, DB-1) nist.govphytojournal.com
Detector Flame Ionization Detector (FID), Mass Spectrometry (MS) cabidigitallibrary.orgmdpi.com
Injector Temperature 260 °C cabidigitallibrary.org
FID Temperature 250 °C cabidigitallibrary.org
Identification Method Comparison of retention times and mass spectra with standards and libraries. cabidigitallibrary.org

Column chromatography is a preparative technique used for the isolation and purification of Phenol, 2-methoxy-3-(2-propenyl)- from crude extracts. nih.gov This method separates compounds based on their differential adsorption to a solid stationary phase, typically silica (B1680970) gel, while a liquid mobile phase passes through the column. youtube.com

In a typical column chromatography procedure for isolating related compounds like eugenol, the crude oil is loaded onto a silica gel column. ugm.ac.idresearchgate.net A gradient of solvents, starting from a non-polar solvent like hexane and gradually increasing in polarity with a solvent like dichloromethane or ethyl acetate (B1210297), is used to elute the compounds. ugm.ac.idnih.gov Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure compound. ugm.ac.id

The choice of the mobile phase is critical for achieving good separation. youtube.com The process involves carefully packing the column with silica gel and then eluting the sample with a solvent system that allows for the separation of the desired compound from other components in the mixture. researchgate.net

Thin Layer Chromatography (TLC) Applications

Thin Layer Chromatography (TLC) is a fundamental technique employed for the rapid separation and qualitative analysis of Phenol, 2-methoxy-3-(2-propenyl)-. While specific Rf values for this compound are not extensively documented in readily available literature, the principles of TLC for separating related phenolic compounds like its isomer eugenol (4-allyl-2-methoxyphenol) are well-established and applicable. tdl.orgresearchgate.net

The separation on a TLC plate is governed by the compound's affinity for the stationary phase (typically silica gel) and the mobile phase (a solvent system). For phenolic compounds, the polarity of the solvent system is a critical factor. A common mobile phase for the separation of eugenol and its derivatives is a mixture of non-polar and slightly polar solvents, such as hexane, toluene, and ethyl acetate. researchgate.netimpactfactor.org

In one established method for the simultaneous estimation of monoterpenes including eugenol, a mobile phase of hexane, toluene, and ethyl acetate in a 6:3:1 (v/v/v) ratio was used with silica gel 60F254 plates. impactfactor.org This system yielded a well-defined peak for eugenol with an Rf value of 0.47 ± 0.03. impactfactor.org Given the structural similarity, a comparable Rf value would be expected for Phenol, 2-methoxy-3-(2-propenyl)- under similar conditions, though slight variations would occur due to the different substitution pattern on the aromatic ring. Another solvent system used for the analysis of eugenol is toluene:ethyl acetate (9.7:0.3). researchgate.net The addition of a basic modifier like triethylamine (B128534) to the mobile phase can enhance the separation of phenolic compounds by interacting with the acidic phenolic hydroxyl group. tdl.org

Visualization of the separated spots on the TLC plate is typically achieved under UV light at 254 nm or by using a developing agent that reacts with phenols to produce a colored spot.

Table 1: TLC Parameters for Related Phenolic Compounds

CompoundStationary PhaseMobile PhaseRf ValueReference
EugenolSilica Gel 60F254Hexane:Toluene:Ethyl Acetate (6:3:1)0.47 ± 0.03 impactfactor.org
EugenolSilica GelToluene:Ethyl Acetate (93:7)0.65 researchgate.net

Spectroscopic and Spectrometric Elucidation of Phenol, 2-methoxy-3-(2-propenyl)-

Following isolation and preliminary identification by chromatography, a suite of spectroscopic and spectrometric techniques is employed for the definitive structural elucidation and quantification of Phenol, 2-methoxy-3-(2-propenyl)-.

Mass Spectrometry (MS) for Structural Confirmation and Quantification

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a powerful tool for the analysis of Phenol, 2-methoxy-3-(2-propenyl)-. The technique provides information on the molecular weight and the fragmentation pattern of the molecule, which serves as a molecular fingerprint.

The electron ionization (EI) mass spectrum of Phenol, 2-methoxy-3-(2-propenyl)- exhibits a molecular ion peak [M]+ at a mass-to-charge ratio (m/z) of 164, corresponding to its molecular weight (C10H12O2). nist.govresearchgate.net The fragmentation pattern is characteristic of the compound's structure. Key fragments observed in the mass spectrum of its isomer, eugenol, which would show similarities, arise from the cleavage of the allyl and methoxy (B1213986) groups. researchgate.netresearchgate.net For instance, the loss of a methyl group (CH3) from the molecular ion results in a fragment at m/z 149. Further fragmentation can lead to other characteristic ions.

GC-MS analysis of a hexane fraction of Achillea wilhelmsii identified Phenol, 2-methoxy-3-(2-propenyl)- as one of the constituents. researchgate.net The NIST WebBook also provides mass spectral data for this compound. nist.gov The Kovats retention index, a parameter used in gas chromatography to normalize retention times, has been reported for Phenol, 2-methoxy-3-(2-propenyl)- as 1362 and 1392 on a non-polar column. nist.govnih.gov

Table 2: Key Mass Spectral Data for Phenol, 2-methoxy-3-(2-propenyl)-

FeatureValueReference
Molecular FormulaC10H12O2 nist.govnist.gov
Molecular Weight164.2011 g/mol nist.govnist.gov
Molecular Ion (m/z)164 nist.govresearchgate.net
Key Fragment (m/z)149 ([M-CH3]+) nih.gov
Kovats Retention Index1362, 1392 nist.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous determination of the molecular structure of Phenol, 2-methoxy-3-(2-propenyl)-. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

While specific NMR data for Phenol, 2-methoxy-3-(2-propenyl)- is not as widely published as for its isomer eugenol, the expected chemical shifts and coupling constants can be predicted based on the known spectra of related compounds. sci-hub.sersc.orgrsc.org

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the protons of the allyl group, the methoxy group protons, and the phenolic hydroxyl proton. The aromatic protons would appear as a multiplet in the range of δ 6.5-7.5 ppm. The allyl group would exhibit characteristic signals: a multiplet for the -CH= proton around δ 5.8-6.2 ppm, two distinct signals for the terminal =CH2 protons around δ 5.0-5.3 ppm, and a doublet for the -CH2- protons adjacent to the aromatic ring around δ 3.3-3.5 ppm. The methoxy group protons would appear as a sharp singlet around δ 3.8-3.9 ppm. The phenolic -OH proton signal would be a broad singlet, the chemical shift of which is dependent on concentration and solvent. docbrown.info

¹³C NMR: The carbon NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule. The aromatic carbons would resonate in the region of δ 110-150 ppm. The carbons of the allyl group would appear at approximately δ 137 ppm (-CH=), δ 115 ppm (=CH2), and δ 35-40 ppm (-CH2-). The methoxy carbon would be observed around δ 55-60 ppm. rsc.org

Detailed 2D NMR experiments, such as COSY, HSQC, and HMBC, would be necessary to definitively assign all proton and carbon signals and confirm the connectivity of the atoms, thereby establishing the precise substitution pattern on the benzene (B151609) ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in Phenol, 2-methoxy-3-(2-propenyl)- and its electronic transitions, respectively.

Infrared (IR) Spectroscopy: The IR spectrum of Phenol, 2-methoxy-3-(2-propenyl)- would exhibit characteristic absorption bands for its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. researchgate.net The C-H stretching vibrations of the aromatic ring and the allyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. researchgate.net Aromatic C=C stretching vibrations would be observed in the region of 1450-1600 cm⁻¹. The C-O stretching of the methoxy group and the phenolic group would result in strong bands between 1000 and 1300 cm⁻¹. researchgate.net The out-of-plane C-H bending vibrations of the substituted benzene ring, which are diagnostic of the substitution pattern, would appear in the fingerprint region (below 1000 cm⁻¹). researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of Phenol, 2-methoxy-3-(2-propenyl)- is characterized by absorption bands arising from π → π* electronic transitions within the benzene ring. For its isomer, eugenol, a maximum absorption (λmax) is observed at approximately 280 nm. researchgate.netresearchgate.net A similar absorption maximum would be expected for Phenol, 2-methoxy-3-(2-propenyl)- due to the presence of the same chromophore, the substituted benzene ring. The exact position and intensity of the absorption maximum can be influenced by the solvent used. nih.gov

Table 3: Spectroscopic Data for Functional Groups in Phenol, 2-methoxy-3-(2-propenyl)- and Related Compounds

Spectroscopic TechniqueFunctional GroupCharacteristic SignalReference
IRPhenolic O-H3200-3600 cm⁻¹ (broad) researchgate.net
IRAromatic C-H3000-3100 cm⁻¹ researchgate.net
IRAliphatic C-H (allyl)2850-2960 cm⁻¹ researchgate.net
IRAromatic C=C1450-1600 cm⁻¹ researchgate.net
IRC-O (methoxy/phenol)1000-1300 cm⁻¹ researchgate.net
UV-VisSubstituted Benzeneλmax ≈ 280 nm researchgate.netresearchgate.net

Biological Activities and Molecular Mechanisms of Phenol, 2 Methoxy 3 2 Propenyl

Antimicrobial Efficacy and Associated Mechanisms

Phenol (B47542), 2-methoxy-3-(2-propenyl)- and its isomers exhibit broad-spectrum antimicrobial activity, targeting a wide range of bacteria and fungi. nih.govphcogrev.com The antimicrobial effects are attributed to its ability to disrupt microbial cell structures and interfere with essential cellular processes. patsnap.com

Antibacterial Spectrum and Cellular Targets

This phenolic compound demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govphcogrev.com Its efficacy has been noted against various pathogenic strains, including those belonging to the ESKAPE group (Enterococcus spp., Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.), which are known for their resistance to multiple antibiotics. nih.gov

The primary mechanism of its antibacterial action involves the disruption of the bacterial cell membrane. phcogrev.compatsnap.com The compound integrates into the lipid bilayer of the cell membrane, altering its structure and increasing its permeability. This leads to the leakage of essential intracellular components, such as proteins and DNA, ultimately resulting in bacterial cell death. patsnap.comasm.org Furthermore, it can interfere with microbial enzymes and metabolic pathways, inhibiting crucial enzymes like amylase and protease that are necessary for microbial survival. patsnap.com The chelation of metal ions by the compound further disrupts microbial metabolic processes. patsnap.com

Table 1: Antibacterial Activity of Eugenol (B1671780) (an isomer of Phenol, 2-methoxy-3-(2-propenyl)-) against Vibrio parahaemolyticus

Strain Treatment Time (min) Reduction in Viable Cells (log CFU/cm²)
V. parahaemolyticus ATCC27969 10 Significant reduction
V. parahaemolyticus NIFS29 10 Significant reduction

Data from a time-kill assay using 0.3% eugenol. sci-hub.se

Antifungal Properties and Fungal Pathogen Inhibition

The compound exhibits potent antifungal activity against a variety of fungal species, including pathogenic yeasts like Candida species and filamentous fungi such as Aspergillus and Penicillium species. nih.govresearchgate.net Its effectiveness extends to strains that have developed resistance to conventional antifungal drugs like fluconazole. nih.gov

The principal antifungal mechanism is the disruption of the fungal cell membrane, primarily by targeting ergosterol (B1671047), a vital component of the fungal cell membrane. nih.govcabidigitallibrary.org By binding to ergosterol, the compound compromises the integrity of the cell membrane, leading to increased permeability and leakage of cellular contents, which ultimately causes fungal cell death. cabidigitallibrary.orgmdpi.com It has been shown to cause a significant reduction in the amount of ergosterol in the fungal cell membrane. cabidigitallibrary.org Additionally, it can inhibit germ tube formation in Candida albicans, a critical step in its pathogenesis. cabidigitallibrary.org

Table 2: Antifungal Activity of Eugenol (an isomer of Phenol, 2-methoxy-3-(2-propenyl)-) against Various Fungi

Fungal Species Minimum Inhibitory Concentration (MIC)
Penicillium expansum 100 mg/liter (critical value)
Penicillium glabrum 100 mg/liter (critical value)
Penicillium italicum 100 mg/liter (critical value)
Aspergillus niger 100 mg/liter (critical value)
Emericella nidulans 100 mg/liter (critical value)
Aspergillus terreus 140 mg/liter (inhibited radial growth)
Fusarium avenaceum 140 mg/liter (inhibited radial growth)
Fusarium oxysporum 150 mg/liter (completely inhibited)

Data from a study on the antifungal activity of eugenol in a model system. researchgate.net

Anti-Biofilm Formation and Virulence Factor Modulation

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced protective matrix, making them notoriously resistant to antimicrobial agents. This phenolic compound has demonstrated significant anti-biofilm activity against a variety of bacteria and fungi. nih.govsci-hub.se

It effectively inhibits the formation of biofilms and can also eradicate established biofilms. sci-hub.senih.gov The mechanisms behind this activity include the inhibition of bacterial cell-to-cell connections and the suppression of genes involved in cell attachment. researchgate.net In Pseudomonas aeruginosa, it has been shown to reduce the production of exopolysaccharides, which are key components of the biofilm matrix. nih.govelsevierpure.com

Furthermore, the compound can modulate the expression of virulence factors, which are molecules produced by pathogens that contribute to their ability to cause disease. It has been found to down-regulate the expression of genes involved in the production of toxins and other virulence factors in pathogenic bacteria like Escherichia coli O157:H7. researchgate.net In P. aeruginosa, it affects the synthesis of quorum sensing proteins like LasA and LasB, as well as virulence factors such as pyocyanin (B1662382) and rhamnolipids, which are crucial for biofilm formation. nih.govelsevierpure.com Quorum sensing is a system of cell-to-cell communication that bacteria use to coordinate gene expression based on population density, and its disruption can significantly impair bacterial pathogenicity. nih.gov

Antioxidant Properties and Reactive Oxygen Species Scavenging

Phenol, 2-methoxy-3-(2-propenyl)- and its isomers are recognized for their potent antioxidant properties, which are primarily attributed to their chemical structure, specifically the phenolic hydroxyl group. patsnap.comnih.gov

Radical Scavenging Assays and Antioxidant Capacity

The antioxidant capacity of this compound has been evaluated using various assays that measure its ability to scavenge free radicals. These assays include the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and total antioxidant activity tests. nih.govnih.gov

In the DPPH assay, the compound has shown high radical-scavenging activity. nih.govijeab.com Similarly, in the ABTS assay, it and its derivatives have demonstrated a potent ability to reduce the ABTS radical cation. nih.gov Studies have shown that its antioxidant activity is comparable to or even greater than that of well-known antioxidants like butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and α-tocopherol. nih.gov For instance, eugenol inhibited 96.7% of lipid peroxidation in a linoleic acid emulsion at a concentration of 15 μg/mL, which was more effective than BHA and α-tocopherol at the same concentration. nih.gov

Table 3: Antioxidant Activity of Eugenol (an isomer of Phenol, 2-methoxy-3-(2-propenyl)-) and Standard Antioxidants

Compound Concentration Inhibition of Lipid Peroxidation (%)
Eugenol 15 μg/mL 96.7
Butylated Hydroxyanisole (BHA) 15 μg/mL 95.4
Butylated Hydroxytoluene (BHT) 15 μg/mL 99.7
α-Tocopherol 15 μg/mL 84.6
Trolox® 15 μg/mL 95.6

Data from a study on the antioxidant activity of eugenol in a linoleic acid emulsion. nih.gov

Mechanisms of Oxidative Stress Mitigation

The primary mechanism by which this phenolic compound mitigates oxidative stress is through the donation of a hydrogen atom from its phenolic hydroxyl group to free radicals, thereby neutralizing them and preventing them from causing cellular damage. patsnap.comnih.gov This free radical scavenging activity helps to protect cells from oxidative damage, which is implicated in aging and various diseases. patsnap.com

Anti-inflammatory Modulations

Methoxyphenolic compounds, including Phenol, 2-methoxy-3-(2-propenyl)-, are recognized for their potential as anti-inflammatory agents. d-nb.info Their effects have been studied in various cell types, including those of the human airway, which are central to the inflammatory responses seen in respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). d-nb.info

The anti-inflammatory effects of methoxyphenolic compounds are attributed to their ability to interfere with key signaling pathways involved in the inflammatory process. Research has shown that these compounds can modulate the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of pro-inflammatory genes. d-nb.infomdpi.com

In human airway cells stimulated with tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine, methoxyphenols have been observed to suppress the expression of various inflammatory mediators. d-nb.info This suppression is linked to the inhibition of NF-κB activation, specifically by preventing its nuclear translocation and phosphorylation. d-nb.infomdpi.com

These findings highlight the multi-target nature of methoxyphenolic compounds in dampening inflammatory responses, making them promising candidates for further investigation as novel anti-inflammatory therapeutics.

Entomological Interactions and Pest Management Potential

The utility of Phenol, 2-methoxy-3-(2-propenyl)- and related plant-derived compounds extends to the realm of entomology, where they exhibit properties that could be harnessed for pest management.

Plant-based compounds are increasingly recognized as eco-friendly alternatives for controlling mosquito larvae. nih.gov The larvicidal activity of various plant extracts is often attributed to their content of phenols, flavonoids, and other secondary metabolites. nih.gov For instance, extracts from the red mangrove, Rhizophora mucronata, which contain phenolic compounds, have demonstrated significant larvicidal effects against important mosquito vectors like Aedes aegypti, Anopheles stephensi, and Culex quinquefasciatus. nih.govresearchgate.net

While direct studies on the larvicidal activity of pure Phenol, 2-methoxy-3-(2-propenyl)- are limited, the known efficacy of phenol-containing extracts suggests its potential in this area. nih.gov Furthermore, many plant-derived compounds, including monoterpenes, which are structurally related to the propenyl side chain of the target compound, are known for their repellent activities against insects. plos.org The development of nanoemulsions containing terpenes has been explored to enhance their stability and efficacy as larvicides. plos.orgnih.gov

Larvicidal Activity of Acetone Extract from Rhizophora mucronata

Mosquito SpeciesLC50 (mg/mL)LC90 (mg/mL)
Aedes aegypti0.111.35
Anopheles stephensi0.346.03
Culex quinquefasciatus0.132.84

Data from a study on the larvicidal effects of Rhizophora mucronata leaf extracts. researchgate.net

The presence of compounds like Phenol, 2-methoxy-3-(2-propenyl)- in plants suggests a natural defense mechanism against herbivores and pathogens. d-nb.info The anti-inflammatory and other bioactive properties of methoxyphenols indicate their potential to protect plants from various stressors. d-nb.info This intrinsic biological activity positions them as promising candidates for the development of natural pesticides. nih.gov The use of such plant-derived compounds in agriculture could offer a more environmentally benign approach to pest control compared to synthetic pesticides.

Other Emerging Biological Activities

The therapeutic potential of Phenol, 2-methoxy-3-(2-propenyl)- is not limited to its anti-inflammatory and entomological applications. In silico studies are beginning to uncover other promising avenues for its use.

Computational, or in silico, screening methods are powerful tools for identifying new drug candidates by predicting their interaction with specific biological targets. nih.gov Several studies have utilized these methods to explore the antimalarial potential of various natural and synthetic compounds. nih.govnih.govresearchgate.netmdpi.com

The primary targets for antimalarial drugs often include essential parasite enzymes like dihydrofolate reductase (DHFR) and proteins involved in parasite survival, such as plasmepsins. nih.govmdpi.com In silico docking studies have been performed on a wide range of compounds to assess their binding affinity to these malarial targets. researchgate.netmdpi.com While direct in silico studies specifically on Phenol, 2-methoxy-3-(2-propenyl)- are not extensively documented in the provided results, the general approach of screening compound libraries against known malarial protein targets has proven successful in identifying novel hits. nih.govnih.gov For example, a study screening a library of heterocyclic compounds identified several potent inhibitors of Plasmodium falciparum growth, with some showing predicted interactions with targets like P. falciparum 1-cys-peroxiredoxin and plasmepsin II. nih.gov This highlights the potential for in silico methods to evaluate Phenol, 2-methoxy-3-(2-propenyl)- and its derivatives as potential antimalarial agents.

Chemoreception and Ecological Roles (e.g., Honey Bee Foraging Behavior)

The compound Phenol, 2-methoxy-3-(2-propenyl)-, also known as 3-allyl-2-methoxyphenol, has been identified as a volatile organic compound in natural substances that attract honey bees (Apis mellifera). Its role in chemoreception and the subsequent influence on honey bee foraging behavior is an area of emerging research.

One significant study identified Phenol, 2-methoxy-3-(2-propenyl)- as one of 35 volatile compounds present in the sap of the Palmyra palm, Borassus flabellifer. sci-hub.se This sap is known to attract honey bees, and the study investigated the foraging behavior of honey bees in relation to human utilization of this natural resource. The research noted that the attraction of honey bees to the palm sap led to a notable level of bee mortality in the collection containers, indicating a strong attractant effect of the volatile blend. sci-hub.se

Further research is needed to isolate the specific behavioral response of honey bees to Phenol, 2-methoxy-3-(2-propenyl)-. It is plausible that this compound acts in synergy with other volatile compounds in the palm sap to create a potent attractant signal. The ecological implication of this attraction, as observed in the study, is a complex one, as the strong allure of this natural resource, driven by its volatile profile, can inadvertently lead to negative consequences for the honey bee population. sci-hub.se

Below is a data table summarizing the findings of the study that identified Phenol, 2-methoxy-3-(2-propenyl)- in palm sap and its association with honey bee attraction.

Parameter Finding Reference
Natural SourceBorassus flabellifer (Palmyra palm) sap sci-hub.se
Associated Ecological PhenomenonAttraction of honey bees (Apis mellifera) leading to foraging and subsequent mortality in sap collection containers. sci-hub.se
Number of Volatile Compounds Identified in Source35 sci-hub.se
Molecular Interaction StudiedIn silico docking with honey bee odorant-binding proteins (OBPs). sci-hub.se
Implied Role of Phenol, 2-methoxy-3-(2-propenyl)-Component of a volatile mixture attractive to honey bees, potentially contributing to the overall olfactory signal. sci-hub.se

It is important to note that while the isomer of this compound, eugenol (Phenol, 2-methoxy-4-(2-propenyl)-), has been studied for its effects on bees, the specific behavioral and electrophysiological responses of Apis mellifera to Phenol, 2-methoxy-3-(2-propenyl)- remain an area for further investigation.

Structure Activity Relationship Sar and Chemoinformatic Analyses of Phenol, 2 Methoxy 3 2 Propenyl

Influence of Phenolic and Allylic Moieties on Bioactivity

The bioactivity of 3-allylguaiacol is largely determined by the interplay between its phenolic hydroxyl (-OH) group and the allylic (-CH2-CH=CH2) side chain. The phenolic moiety is a key contributor to the molecule's antioxidant properties. researchgate.net This hydroxyl group can donate a hydrogen atom to scavenge free radicals, a mechanism central to its protective effects against oxidative stress. researchgate.net

The allylic group, along with the benzene (B151609) ring, imparts a hydrophobic character to the molecule. This feature is critical for its antimicrobial activity, as it allows the compound to penetrate the lipid-rich cell membranes of bacteria. rjlbpcs.com Once inside, it can disrupt cellular structures, leading to the leakage of intracellular components and ultimately cell death. rjlbpcs.com The allylic side chain itself can also be a site of chemical reactivity, susceptible to oxidation to form various hydroxy derivatives. smolecule.com Furthermore, the phenolic hydroxyl group can participate in alkylation and esterification reactions, which can modulate the compound's bioactivity; for instance, the absence or modification of the hydroxyl group can reduce its antioxidant efficacy. smolecule.comresearchgate.net

Comparative SAR with Related Guaiacol (B22219) Derivatives

Structure-activity relationship (SAR) studies involving guaiacol derivatives reveal that subtle changes in the molecular structure can lead to significant differences in biological and sensory properties. fau.de Guaiacol itself is a phenolic compound found in wood smoke, and its derivatives are known for a range of bioactivities, including antioxidant and anti-inflammatory effects. researchgate.netscilit.com

When comparing 3-allylguaiacol with its more common isomer, eugenol (B1671780) (4-allyl-2-methoxyphenol), the position of the allyl group is a critical determinant of activity. This positional isomerism affects how the molecule fits into the binding sites of protein targets, influencing everything from its odor profile to its efficacy as an enzyme inhibitor. fau.demdpi.com For example, studies on myeloperoxidase (MPO), an enzyme implicated in cardiovascular disease, show that the inhibitory potential of guaiacol derivatives is sensitive to the nature and position of substituents on the phenolic ring. researchgate.netnih.gov The introduction of different functional groups, such as hydroxamic acid and hydrazides, to the guaiacol scaffold has been shown to significantly increase MPO inhibition. researchgate.net

The sensory properties are also highly dependent on structure. Systematic investigations into alkylated, alkenylated, and halogenated guaiacol derivatives show a wide spectrum of odors, from smoky to vanilla-like or clove-like, demonstrating that small structural modifications can drastically alter how these molecules interact with olfactory receptors. fau.de

CompoundStructural Difference from 3-allylguaiacolImpact on Bioactivity/PropertiesReference
EugenolAllyl group at position 4Different binding affinity for receptors; commonly studied for repellent and antimicrobial activities. mdpi.com
IsoeugenolPropenyl group at position 4Isomerization from allyl to propenyl group alters receptor interaction and sensory profile. mdpi.com
GuaiacolLacks the allyl side chainServes as the basic building block; its derivatives often show enhanced activity. researchgate.net
4-EthylguaiacolEthyl group at position 4Alters hydrophobicity and steric profile, affecting sensory perception and bioactivity. acs.org

Computational Modeling for Ligand-Target Interactions

Computational methods are essential tools for elucidating the mechanisms by which 3-allylguaiacol and related compounds interact with biological targets at the atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interactions.

Plasmepsins: These enzymes are crucial for the survival of the malaria parasite Plasmodium falciparum and are a key target for antimalarial drugs. nih.govnih.gov A computational screening of compounds from betel fruit identified Phenol (B47542), 2-methoxy-3-(2-propenyl)- as a potential inhibitor of Plasmepsin 1 and 2. nih.gov Docking studies are used to predict the binding energy and identify key amino acid residues at the active site that interact with the ligand. nih.govresearchgate.net

Odorant-Binding Proteins (OBPs): OBPs are involved in the sense of smell and are targets for insect repellents. Docking studies on the OBP of the mosquito Anopheles gambiae (AgOBP1) with eugenol (the 4-allyl isomer) have been performed to understand the molecular basis of repellency. researchgate.net These studies suggest that repellency may occur when the compound blocks the binding of attractive molecules to the OBP. researchgate.net Similarly, research on the mouse eugenol odorant receptor has identified specific amino acids in transmembrane helices that form the binding pocket, revealing that different parts of the pocket are important for binding different odorants. nih.gov

LigandProtein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Example)Reference
Phenol, 2-methoxy-3-(2-propenyl)-BRAF Protein-6.8Not specified iosrjournals.org
Eugenol (Isomer)S. aureus Protein (5M29)-6.4Not specified researchgate.net
Eugenol (Isomer)D. pneumosintes OmpH-169.59 (Binding Energy)ARG-117 researchgate.net
Eugenol (Isomer)P. aeruginosa Topoisomerase IV-1.9LEU496 rjlbpcs.com

Following molecular docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted ligand-protein complex over time. mdpi.com These simulations model the movements of atoms and molecules, providing a dynamic view of the binding.

In a study involving Plasmepsin inhibitors, a 50-nanosecond MD simulation was performed to evaluate the stability of the interactions. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of individual residues, and the Radius of Gyration (Rg) are analyzed. nih.govmdpi.com A stable RMSD value over the course of the simulation suggests a stable binding interaction, validating the docking results. mdpi.com Similarly, MD simulations have been used to confirm the stability of eugenol and its derivatives within the binding pocket of odorant-binding proteins. researchgate.net

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, which govern its reactivity. youtube.comyoutube.com For guaiacol derivatives like eugenol and isoeugenol, DFT methods such as B3LYP are commonly used to perform geometric optimization and calculate key electronic parameters. nih.govscispace.comijsrst.comresearchgate.net

These calculations determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity and stability. nih.gov A smaller gap suggests the molecule is more reactive. DFT is also used to generate maps of the Molecular Electrostatic Potential (MEP), which visualizes the charge distribution across the molecule and helps predict sites for electrophilic and nucleophilic attack. scispace.comijsrst.com These theoretical studies provide a fundamental understanding of the structure-activity relationships observed experimentally. scispace.com

Compound (Isomer)ParameterCalculated Value (eV)Computational MethodReference
EugenolHOMO Energy-5.69DFT/B3LYP nih.gov
EugenolLUMO Energy-0.56DFT/B3LYP nih.gov
EugenolHOMO-LUMO Gap5.13DFT/B3LYP nih.gov

Advanced Studies on Stability, Degradation, and Formulation Science of Phenol, 2 Methoxy 3 2 Propenyl

Photostability and Degradation Pathways

The stability of phenolic compounds under light exposure is a critical factor for applications in materials and consumer products. While specific photostability studies on Phenol (B47542), 2-methoxy-3-(2-propenyl)- are not extensively documented, research on its structural isomer, eugenol (B1671780) (4-allyl-2-methoxyphenol), offers significant insights into potential photodegradation mechanisms. The shared guaiacol (B22219) core and allyl side chain suggest that they may follow similar degradation pathways.

A comprehensive investigation into the aqueous-phase photooxidation of eugenol revealed that its degradation is influenced by the type of photo-initiator, with degradation rates following the order: organic triplet excited state (³C*) > hydroxyl radical (OH) > direct photolysis. copernicus.org The study demonstrated that under UV-vis light, the primary absorption peak of eugenol decreases while new absorbance bands appear, indicating the formation of new chromophoric species, including humic-like substances (HULIS). copernicus.org This process involves functionalization as a dominant pathway, leading to a variety of oxygenated products. copernicus.org

The degradation kinetics are also sensitive to the presence of oxygen, with rate constants for both direct photolysis and OH-initiated oxidation being higher under saturated oxygen conditions compared to air or nitrogen environments. copernicus.org This highlights the significant role of reactive oxygen species (ROS) in the photodegradation process. copernicus.org

Table 1: First-Order Rate Constants for Eugenol Degradation under Different Photooxidation Conditions

Condition First-Order Rate Constant (s⁻¹) Source
Direct Photolysis2.43 x 10⁻⁴ copernicus.org
OH-initiated Oxidation2.73 x 10⁻⁴ copernicus.org
³C*-initiated Oxidation5.75 x 10⁻⁴ copernicus.org
Data pertains to the isomer eugenol.

Another potential photochemical reaction is cycloaddition. For instance, eugenol has been shown to participate efficiently in intermolecular [2+2] cycloaddition reactions with 1-acetylindoles under photocatalysis, a reaction that similar molecules like styrene (B11656) and allylbenzene (B44316) did not undergo. acs.org This suggests that the electronic properties of the guaiacol ring system play a crucial role in its photochemical reactivity.

Thermal and Chemical Stability in Processed Systems

The thermal and chemical stability of Phenol, 2-methoxy-3-(2-propenyl)- is a key determinant of its utility in processed systems, from food products to dental materials. A primary chemical transformation for allyl-substituted phenols is the isomerization of the allyl group (CH₂-CH=CH₂) to the more thermodynamically stable propenyl group (CH=CH-CH₃). This change significantly alters the molecule's chemical properties and biological activity. The resulting propenyl isomer of eugenol, isoeugenol, is known to be a stronger skin sensitizer, which is attributed to the formation of reactive intermediates like hydroxy quinone methides. acs.org

In processed systems, the stability of these compounds is crucial. Studies on its isomer eugenol demonstrate its effectiveness as a natural preservative. For example, eugenol treatment on fresh-peeled Chinese water chestnuts effectively delayed surface discoloration and inhibited the production of damaging reactive oxygen species like O₂·⁻ and OH·⁻ during storage. nih.gov This was achieved by boosting the activity of antioxidant enzymes within the plant tissue. nih.gov

Table 2: Effect of Eugenol Treatment on Quality Parameters of Fresh-Peeled Chinese Water Chestnuts After 5 Days of Storage

Parameter Control Group Eugenol-Treated Group Source
Weight Loss Rate1.27%1.02% nih.gov
L* Value (Lightness)76.383.1 nih.gov
a* Value (Redness)Increased by 73.6%Increased by 7.7% nih.gov
O₂·⁻ Production Rate0.29 µmol g⁻¹ min⁻¹0.05 µmol g⁻¹ min⁻¹ nih.gov
Data pertains to the isomer eugenol.

In a different context, the stability of eugenol was tested for use as an acaricide in beeswax. It was found to be stable for up to three weeks in several dispenser types, demonstrating its potential for sustained release in semi-solid matrices. researchgate.net However, its stability was lower when mixed with paraffin (B1166041) oil, indicating that formulation significantly impacts chemical integrity. researchgate.net

Nanoformulation Strategies for Enhanced Stability and Delivery

To overcome inherent limitations such as photosensitivity, volatility, and poor water solubility, nanoformulation strategies have been extensively explored for allyl-substituted phenols. While specific studies on Phenol, 2-methoxy-3-(2-propenyl)- are scarce, the wealth of research on its isomer, eugenol, provides a robust framework for potential applications. Nanoencapsulation can protect the active compound from degradation, improve its solubility, and provide controlled release.

Various nanoformulation approaches have been successfully applied to eugenol:

Nanoemulsions: These systems consist of oil droplets dispersed in an aqueous phase, stabilized by surfactants. Eugenol has been formulated into nanoemulsions using high-speed shearing or ultrasonication, resulting in stable droplets with sizes typically under 100 nm. researchgate.netnih.gov These nanoemulsions exhibit enhanced antibacterial activity compared to free eugenol. nih.gov

Nanogels: An optimized eugenol nanoemulsion has been incorporated into a Carbopol® 934 gel (EUG-NE-Gel) for periodontal drug delivery. nih.gov This formulation showed excellent physical properties and is designed to improve mucoadhesion and residence time at the target site. nih.gov

Polymeric Nanoparticles: Nanoencapsulation of eugenol in a maltodextrin (B1146171) matrix using Tween 80 as a surfactant yielded nanoparticles that demonstrated a significant increase in thermal stability, raising the degradation temperature from 63.5 °C to 143 °C. researchgate.net These particles also showed high encapsulation efficiency and provided controlled release, with different release profiles at gastric (pH 2.4) and intestinal (pH 7.2) conditions. researchgate.netbiorxiv.org

Liposomes: Liposome-based nanocarriers have also been developed for eugenol to enhance its bioavailability and therapeutic effects. scielo.br

These studies collectively demonstrate that nanoformulation is a highly effective strategy for improving the stability and delivery of phenolic compounds like Phenol, 2-methoxy-3-(2-propenyl)-.

Table 3: Characteristics of Various Nanoformulations Developed for the Isomer Eugenol

Formulation Type Key Components Particle Size (nm) Polydispersity Index (PDI) Encapsulation Efficiency (%) Source
NanoemulsionEugenol, Tween-80, PEG79.92 ± 6.330.229 ± 0.019Not Reported nih.gov
NanoemulsionEugenol, Tween-80~85Not ReportedNot Reported nih.gov
Dextran NanoparticlesEugenol, Dextran, Tween 207.27Not Reported97.81 researchgate.net
Maltodextrin NanoparticlesClove Oil (Eugenol), Maltodextrin, Tween 80~160~0.3Not Reported biorxiv.org

Future Perspectives and Interdisciplinary Research Avenues for Phenol, 2 Methoxy 3 2 Propenyl

Integration with Synthetic Biology for Enhanced Production

The sustainable and scalable production of valuable natural compounds is a key goal of modern biotechnology. While Phenol (B47542), 2-methoxy-3-(2-propenyl)- is naturally found in various plants, its isolation can be resource-intensive. Synthetic biology offers a promising alternative for its enhanced production.

Currently, direct research on the metabolic engineering of microorganisms or plant systems specifically for the high-yield production of 3-Allylguaiacol is not extensively documented. However, the groundwork has been laid through research on other volatile organic compounds and essential oils. researchgate.net General strategies in metabolic engineering, such as the integration and expression of foreign genes in heterologous organisms like yeast or bacteria, have been successfully used to increase the yield of various plant-derived molecules. researchgate.net These approaches often target the primary-secondary metabolism interface to divert precursor molecules towards the desired compound's biosynthetic pathway. uminho.pt

Future research will likely focus on identifying and characterizing the specific biosynthetic genes and enzymes responsible for the production of 3-Allylguaiacol in plants like Hyptis brevipes tandfonline.com or Ocimum sanctum. researchgate.net Once identified, these genetic pathways could be transferred to and optimized in microbial chassis, creating bio-factories for on-demand, sustainable production of Phenol, 2-methoxy-3-(2-propenyl)-, independent of agricultural constraints.

Exploration of Synergistic Effects in Complex Natural Extracts

The bioactivity of a single compound can be significantly influenced when it is part of a complex natural extract. Research is beginning to uncover the synergistic and antagonistic interactions of Phenol, 2-methoxy-3-(2-propenyl)- with other phytochemicals.

A study on a mixed ethanolic leaf extract of Azadirachta indica (neem) and Ocimum sanctum (tulsi) demonstrated a potent antimicrobial effect against various fish pathogens. researchgate.net In this concoction, Phenol, 2-methoxy-3-(2-propenyl)- was identified as a major constituent (20.62%), and the enhanced performance of the combined extracts suggested a synergistic effect between the compounds from both plants. researchgate.net

Conversely, not all interactions are synergistic. In an analysis of essential oil from Gaultheria fragrantissima, which contained methyl salicylate (B1505791) (98%), Phenol, 2-methoxy-3-(2-propenyl)- (0.98%), and eugenol (B1671780) (0.6%), the primary anti-biofilm activity against E. coli was attributed to methyl salicylate and eugenol. nih.gov Notably, at the concentrations tested, Phenol, 2-methoxy-3-(2-propenyl)- did not exhibit significant anti-biofilm activity on its own, highlighting the complexity of chemical interactions within an extract. nih.gov

Further research into these interactions is crucial for developing potent, multi-component botanical formulations for pharmaceutical or agricultural use, where the entire extract may be more effective than the sum of its isolated parts.

Novel Applications in Agrochemistry and Biopesticides

There is a growing demand for effective and environmentally benign alternatives to synthetic pesticides. Phenol, 2-methoxy-3-(2-propenyl)- has emerged as a strong candidate for the development of novel biopesticides due to its broad-spectrum activity against various agricultural pests. smolecule.comekb.eg

Studies have demonstrated its efficacy as an antifungal, insecticidal, and larvicidal agent.

ApplicationTarget OrganismSource Plant of ExtractConcentration of 3-AllylguaiacolObserved Effect
Antifungal Alternaria solani, Fusarium oxysporum, Rhizoctonia solaniSyzygium aromaticum (Clove)65.8%Antifungal activity against all three plant pathogenic fungi. ncsu.eduscispace.com
Insecticidal Sitophilus zeamais (Maize weevil)Artemisia giraldii0.96%Exhibited both contact and fumigant toxicity, contributing to weevil mortality. researchgate.netnih.gov
Larvicidal Culex pipiens (Common house mosquito)Syzygium aromaticum (Clove)65.8%The extract displayed high larvicidal activity with an LC₅₀ of 58.7 mg/L. ncsu.edu

These findings underscore the potential of Phenol, 2-methoxy-3-(2-propenyl)- as a key active ingredient in the formulation of next-generation biopesticides. scispace.com Its presence in various plant extracts known for their toxicity to pests, such as those from Artemisia species, supports its role in crop protection. researchgate.netnih.gov Future work will likely involve optimizing formulations for stability and efficacy in field conditions and exploring its mode of action against a wider range of pests.

Eco-Chemical Roles and Environmental Impact Studies

Understanding the ecological function and environmental fate of a bioactive compound is essential for its safe and sustainable use. Research on Phenol, 2-methoxy-3-(2-propenyl)- has revealed important aspects of its eco-chemical role and potential environmental impacts.

A significant finding relates to its effect on pollinators. The compound was identified as one of 35 volatile organic compounds in the sap of the Palmyra palm, Borassus flabellifer. sci-hub.se This sap acts as a powerful, albeit unintended, attractant for honey bees, altering their natural foraging behavior. The study concluded that this alteration leads to a high rate of bee mortality, highlighting a negative ecological impact and a potential threat to local pollinator populations. sci-hub.se

From an ecotoxicological perspective, the essential oil of Hyptis brevipes, which contains 62.67% 3-Allylguaiacol, was tested for toxicity against brine shrimp (Artemia salina). tandfonline.comtandfonline.com The oil showed significant toxicity with a median lethal concentration (LC₅₀) value of 60.8 µg/mL, indicating potential risk to aquatic organisms if released into waterways in sufficient concentrations. tandfonline.comtandfonline.com On a more positive note, related phenylpropenes are generally noted for being less persistent than synthetic pesticides due to their capacity for rapid degradation in the environment. ekb.eg

These studies emphasize the need for comprehensive environmental risk assessments before the large-scale application of this compound in agriculture or other industries.

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of computational tools, including artificial intelligence (AI) and machine learning (ML), is accelerating the discovery and development of novel applications for natural compounds like Phenol, 2-methoxy-3-(2-propenyl)-.

In silico molecular docking has been a particularly fruitful area. In one study, 3-Allylguaiacol, identified in betel fruit extract, was computationally screened for its potential as an antimalarial agent. mdpi.comnih.gov The compound was docked against the active sites of plasmepsin 1 and 2, key enzymes of the Plasmodium falciparum parasite, to evaluate its binding affinity and potential inhibitory activity. mdpi.comnih.gov Similarly, another study used molecular docking to investigate the anti-inflammatory potential of 3-Allylguaiacol by simulating its interaction with key enzymes like cyclooxygenases (COX-1, COX-2) and lipoxygenase (LOX-5). nih.gov

Beyond discovery, machine learning is being applied for analysis and quality control. Researchers have used ML algorithms, such as support vector machines (SVM) and random forest (RF), to analyze data from an electronic nose to predict the concentration of specific chemical components, including phenylpropenes, in nutmeg samples. researchgate.net Furthermore, computational tools like the SuperCYPsPred webserver can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, which is crucial for drug development. researchgate.net

These computational approaches allow for the rapid, cost-effective screening of natural products for new biological activities and help prioritize the most promising candidates for further experimental validation.

Q & A

Basic Research Questions

Q. What analytical techniques are commonly used to identify and quantify Phenol, 2-methoxy-3-(2-propenyl)- in plant extracts?

  • Methodological Answer : Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for identification and quantification. Key spectral identifiers include retention times (e.g., 10.895 min in Streptomyces sp. LS1 pigment analysis and 10.523 min in ylang-ylang oil ) and molecular ions (e.g., m/z 164.08 for C₁₀H₁₂O₂ ). Calibration curves using pure standards and internal normalization of peak areas are recommended for quantification .

Q. Which plant species are documented sources of Phenol, 2-methoxy-3-(2-propenyl)-, and what are their relative concentrations?

  • Methodological Answer : The compound is found in:

Plant SourceConcentration (%)Reference
Syzygium aromaticum (clove)4.17% (DCM-MeOH extract)
Streptomyces sp. LS1 (red pigment)52.2% (ethanol extract)
Ocimum gratissimum (scent leaf)Not quantified (phytol-rich extract)
Ylang-ylang flower (steam distillation)0.852%

Q. What biological activities are attributed to Phenol, 2-methoxy-3-(2-propenyl)-?

  • Methodological Answer : Demonstrated activities include:

  • Antimicrobial : Synergistic effects with alcohols and fatty acids against Gram-positive bacteria and fungi .
  • Insecticidal : Efficacy against cabbage pests (C. binotalis, T. ni) at field application rates .
  • Anti-diabetic : Agonistic interaction with GLUT4 and insulin receptors via molecular docking .
  • Antifouling : Disruption of microbial biofilm formation .

Advanced Research Questions

Q. How does the choice of extraction method (e.g., Soxhlet vs. perforated tube) influence the yield of Phenol, 2-methoxy-3-(2-propenyl)-?

  • Methodological Answer :

  • Perforated Tube : Higher yield (e.g., 64.4% in ground clove powder) due to reduced solvent volume and shorter extraction time .
  • Soxhlet : Requires larger solvent volumes but is effective for non-ground samples (e.g., eugenol-dominated extracts from whole clove buds) .
  • Optimization Strategy : Grinding plant material increases surface area, enhancing compound release but may alter qualitative profiles .

Q. What molecular mechanisms underlie the antimicrobial synergy between Phenol, 2-methoxy-3-(2-propenyl)- and other phytochemicals?

  • Methodological Answer :

  • Membrane Disruption : Phenolic compounds destabilize microbial membranes, facilitating entry of co-extracted alcohols (e.g., 2,3-butanediol) .
  • Enzyme Inhibition : Competitive binding to bacterial efflux pumps, reducing antibiotic resistance .
  • Experimental Validation : Fractional Inhibitory Concentration (FIC) assays and checkerboard analyses are recommended to quantify synergy .

Q. How can in silico methods like molecular docking elucidate the anti-diabetic potential of Phenol, 2-methoxy-3-(2-propenyl)-?

  • Methodological Answer :

  • Target Proteins : GLUT4 and insulin receptor structures (PDB IDs) are used for docking simulations.
  • Software Tools : AutoDock Vina or Schrödinger Maestro for binding affinity calculations .
  • Validation : Compare results with in vitro assays (e.g., glucose uptake in adipocyte cell lines) .

Q. How do environmental factors (e.g., plant storage conditions) affect the stability and bioactivity of Phenol, 2-methoxy-3-(2-propenyl)-?

  • Methodological Answer :

  • Post-Harvest Changes : In pears, cold storage reduces compound levels compared to cellar storage, suggesting temperature-sensitive degradation .
  • Stability Testing : Accelerated stability studies (40°C/75% RH) with HPLC monitoring can quantify degradation kinetics .

Q. What experimental strategies resolve contradictions in reported compound yields across extraction protocols?

  • Methodological Answer :

  • Case Study : In clove extracts, grinding increases Phenol, 2-methoxy-3-(2-propenyl)- yield (64.4%) but reduces eugenol content .
  • Resolution : Controlled experiments with standardized particle sizes, solvent polarities, and extraction durations are critical .

Data Contradiction Analysis

  • Example : Ground vs. non-ground clove samples show inverse trends for Phenol, 2-methoxy-3-(2-propenyl)- and eugenol .
    • Hypothesis : Mechanical disruption releases bound phenolic compounds but degrades heat-labile constituents like eugenol.
    • Testing : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal stability .

Key Research Gaps

  • Ecological Roles : Allelopathic effects in wheat root exudates require field validation .
  • Multi-Target Bioactivity : Mechanistic links between insecticidal, antimicrobial, and anti-diabetic activities remain unexplored.

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